Clinafloxacin Clinafloxacin 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid is a member of quinolines.
Clinafloxacin is a fluoroquinolone antibacterial currently under research. It has been proven to present good antibiotic properties. However, its approval and release have been halted due to the presence of serious side effects.
Brand Name: Vulcanchem
CAS No.: 105956-97-6
VCID: VC20752925
InChI: InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
Molecular Formula: C17H17ClFN3O3
Molecular Weight: 365.8 g/mol

Clinafloxacin

CAS No.: 105956-97-6

Cat. No.: VC20752925

Molecular Formula: C17H17ClFN3O3

Molecular Weight: 365.8 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Clinafloxacin - 105956-97-6

CAS No. 105956-97-6
Molecular Formula C17H17ClFN3O3
Molecular Weight 365.8 g/mol
IUPAC Name 7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)
Standard InChI Key QGPKADBNRMWEQR-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
Appearance White powder

Chemical Structure and Properties

Clinafloxacin is a fluorinated quinolone derivative with a chemical formula of C17H17ClFN3O3 and a molecular weight of 365.8 g/mol . Its full chemical name is 7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and it bears the Chemical Abstracts Service (CAS) number 105956-97-6 . During development, clinafloxacin was also known by several code designations including CI-960, PD127391, and AM-1091 .

The compound features a quinoline base structure that is characteristic of the fluoroquinolone class of antibiotics. The presence of specific substituents, including the fluorine atom at position 6, the cyclopropyl group at position 1, and the 3-aminopyrrolidinyl group at position 7, contributes to its broad-spectrum antimicrobial activity .

Physical and Chemical Characteristics

Table 1. Physical and Chemical Properties of Clinafloxacin

PropertyValue
Chemical FormulaC17H17ClFN3O3
Molecular Weight365.8 g/mol
CAS Number105956-97-6
Solubility in 5% TFA3.02 mg/mL (8.25 mM)
Solubility in DMSO0.03 mg/mL (0.08 mM)
Solubility in WaterInsoluble

Pharmacokinetics

Clinafloxacin exists as a racemic mixture of R-clinafloxacin and S-clinafloxacin enantiomers. Studies have characterized the pharmacokinetic properties of both enantiomers in human subjects following both oral and intravenous administration .

Absorption and Bioavailability

Following oral administration of a 400 mg racemic dose, the absorption of both enantiomers was found to be rapid and nearly complete. The mean bioavailability was determined to be 87.5% ± 4.8% for R-clinafloxacin and 86.2% ± 5.8% for S-clinafloxacin, indicating excellent oral absorption . The maximum plasma concentration (Cmax) for each enantiomer reached 1.19 μg/mL, with plasma concentrations remaining above the potentially therapeutic level of 0.1 μg/mL for at least 12 hours after administration .

Distribution and Elimination

Pharmacokinetic analyses revealed no notable differences in the disposition of R-clinafloxacin and S-clinafloxacin enantiomers. Following a single 400 mg intravenous dose of racemic clinafloxacin, the mean half-life (t1/2) was 5.6 ± 0.3 hours for R-clinafloxacin and 5.7 ± 0.4 hours for S-clinafloxacin . The plasma clearance (Cl) was 329 ± 49 mL/min for R-clinafloxacin and 314 ± 45 mL/min for S-clinafloxacin, while the volume of distribution at steady state (Vdss) was 138 ± 18 L and 134 ± 16 L for R-clinafloxacin and S-clinafloxacin, respectively .

Drug Interactions

Table 2. Pharmacokinetic Parameters of Clinafloxacin Enantiomers

ParameterR-ClinafloxacinS-Clinafloxacin
Bioavailability (%)87.5 ± 4.886.2 ± 5.8
Mean Cmax (μg/mL)1.191.19
Half-life (t1/2) (hours)5.6 ± 0.35.7 ± 0.4
Plasma Clearance (mL/min)329 ± 49314 ± 45
Volume of Distribution (L)138 ± 18134 ± 16
AUC Increase with Probenecid (%)75-8371-75

Antimicrobial Activity

Clinafloxacin exhibits potent broad-spectrum antimicrobial activity against a wide range of bacterial pathogens, making it potentially valuable for treating various infections.

Spectrum of Activity

Clinafloxacin has demonstrated impressive in vitro activity against a wide range of bacterial pathogens including gram-positive, gram-negative, and anaerobic bacteria . It is particularly notable for its potent activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. pneumoniae strain 7785 . Comparative studies have identified clinafloxacin as the most active fluoroquinolone against S. pneumoniae when compared with ofloxacin, levofloxacin, sparfloxacin, grepafloxacin, and trovafloxacin .

An interesting characteristic of clinafloxacin is its maintained activity against strains with first-step resistance mutations. Research has shown that neither gyrA nor parC quinolone resistance mutations alone significantly reduce clinafloxacin's activity against S. pneumoniae . This property makes it potentially valuable for treating infections caused by organisms with emerging resistance to other quinolones.

Clinical Studies and Efficacy

Clinafloxacin underwent clinical evaluation in several therapeutic areas, with significant data available from studies in complicated intraabdominal infections.

Intraabdominal Infections Trial

A major prospective, randomized, double-blind clinical trial compared clinafloxacin with imipenem/cilastatin for the treatment of complicated intraabdominal infections . This study enrolled 529 patients in the intent-to-treat population, with 312 meeting all criteria for the valid population . The most common diagnosis was perforated or abscessed appendicitis, which accounted for approximately 50% of cases .

In the valid population, 123 of 150 patients (82%) treated with clinafloxacin had successful outcomes, comparable to the 130 of 162 patients (80%) treated with imipenem/cilastatin . For the larger intent-to-treat groups, successful outcomes were observed in 219 of 259 patients (85%) treated with clinafloxacin and 219 of 270 patients (81%) treated with imipenem/cilastatin .

An interesting observation was that among patients experiencing treatment failure, those initially treated with imipenem/cilastatin had substantially more gram-negative organisms recovered, suggesting potential differences in the antimicrobial spectrum or resistance development between the two treatments .

Table 3. Clinical Efficacy Results in Intraabdominal Infections Trial

PopulationClinafloxacin Success RateImipenem/Cilastatin Success Rate
Valid Population123/150 (82%)130/162 (80%)
Intent-to-Treat219/259 (85%)219/270 (81%)

Dosing and Administration

In the clinical trial for intraabdominal infections, clinafloxacin was administered at a dose of 200 mg every 12 hours, which was adjusted to 100 mg every 12 hours in patients with creatinine clearance of 40 mL/minute or less . This indicates that dose adjustment is necessary in patients with renal impairment, consistent with the involvement of renal elimination pathways suggested by the probenecid interaction study.

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